3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione
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Overview
Description
3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential antiviral, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione typically involves the condensation of isonitrosoacetophenone hydrazones with pyridine-2-carbaldehyde . This reaction is followed by aromatization of the dihydro-1,2,4-triazine intermediates using an oxidizing agent to form the desired triazine compound . Another method involves the nucleophilic substitution reaction of hydrogen or ipso-substitution of a cyano group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione undergoes various chemical reactions, including:
Oxidation: Aromatization of dihydro-1,2,4-triazine intermediates using oxidizing agents.
Reduction: Potential reduction reactions to modify the triazine ring.
Substitution: Nucleophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Oxidizing Agents: Used for aromatization of dihydro-1,2,4-triazine intermediates.
Nucleophiles: Employed in substitution reactions at the C-5 position.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by interfering with viral enzymes or proteins . Additionally, its antifungal activity could be attributed to the disruption of fungal cell wall synthesis or function .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-triazines: Known for their antiviral and antifungal activities.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: Potent inhibitors of D-amino acid oxidase.
Uniqueness
3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione is unique due to its specific substitution pattern and the resulting biological activities. Its combination of pyridine and triazine rings provides a versatile scaffold for further functionalization and optimization for various applications .
Properties
CAS No. |
49772-20-5 |
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Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione |
InChI |
InChI=1S/C8H6N4O2/c13-7-8(14)12-11-6(10-7)5-3-1-2-4-9-5/h1-4H,(H,12,14)(H,10,11,13) |
InChI Key |
NUHXGSNACRLENX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=O)C(=O)N2 |
Origin of Product |
United States |
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